1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid 1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13633246
InChI: InChI=1S/C6H8F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4,9H,1-2H2,(H,10,11)
SMILES: C1C(CC1(C(F)F)C(=O)O)O
Molecular Formula: C6H8F2O3
Molecular Weight: 166.12 g/mol

1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid

CAS No.:

Cat. No.: VC13633246

Molecular Formula: C6H8F2O3

Molecular Weight: 166.12 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid -

Specification

Molecular Formula C6H8F2O3
Molecular Weight 166.12 g/mol
IUPAC Name 1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C6H8F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4,9H,1-2H2,(H,10,11)
Standard InChI Key PWWKLOKCBKLNLN-UHFFFAOYSA-N
SMILES C1C(CC1(C(F)F)C(=O)O)O
Canonical SMILES C1C(CC1(C(F)F)C(=O)O)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid reflects its cyclobutane backbone substituted at the 1-position with a difluoromethyl group and a carboxylic acid, and at the 3-position with a hydroxyl group. The Standard InChI (InChI=1S/C6H8F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4,9H,1-2H2,(H,10,11)) and SMILES (C1C(CC1(C(F)F)C(=O)O)O) notations provide precise representations of its connectivity and stereochemistry. The cyclobutane ring imposes significant ring strain, which influences both its reactivity and conformational flexibility. The difluoromethyl group (CF2H-\text{CF}_2\text{H}) introduces strong electron-withdrawing effects, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and salt formation .

Physicochemical Properties

Spectral Characterization

  • 1H^1\text{H} NMR: Expected signals include a doublet of doublets for the difluoromethyl group (δ6.06.5\delta \approx 6.0–6.5) and broad resonances for the hydroxyl (δ1.52.5\delta \approx 1.5–2.5) and carboxylic acid (δ1012\delta \approx 10–12) protons .

  • 19F^{19}\text{F} NMR: Two distinct fluorine signals (δ84.5\delta \approx -84.5 and 97.8-97.8) corresponding to the difluoromethyl group’s inequivalent fluorine atoms .

  • Mass Spectrometry: A molecular ion peak at m/z 166.12 and fragment ions corresponding to loss of CO2\text{CO}_2 (M44\text{M} - 44) and H2O\text{H}_2\text{O} (M18\text{M} - 18) .

Thermal and Solubility Data

  • Melting Point: Analogous compounds like 3-(difluoromethyl)cyclobutane-1-carboxylic acid exhibit melting points between 49–52°C .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) due to hydrogen-bonding capacity .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsApplications
1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acidC6H8F2O3\text{C}_6\text{H}_8\text{F}_2\text{O}_3166.12CF2H-\text{CF}_2\text{H}, OH-\text{OH}, COOH-\text{COOH}Drug design, enzyme inhibition
3,3-Difluorocyclobutanecarboxylic acidC5H6F2O2\text{C}_5\text{H}_6\text{F}_2\text{O}_2136.10CF2-\text{CF}_2, COOH-\text{COOH}Synthetic intermediate
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acidC6H9F2NO2\text{C}_6\text{H}_9\text{F}_2\text{NO}_2165.14CF2H-\text{CF}_2\text{H}, NH2-\text{NH}_2, COOH-\text{COOH}Peptide mimetics

The addition of a hydroxyl group in 1-(difluoromethyl)-3-hydroxycyclobutanecarboxylic acid enhances its polarity and potential for forming hydrogen bonds, making it more suitable for targeting hydrophilic enzyme active sites compared to its non-hydroxylated analogs .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step syntheses and low yields remain barriers to large-scale production .

  • Metabolic Stability: While fluorine atoms reduce metabolic degradation, the hydroxyl group may introduce susceptibility to glucuronidation .

  • Target Selectivity: Off-target effects due to structural similarity with endogenous carboxylic acids require thorough profiling .

Future research should prioritize enantioselective synthesis to explore stereochemical effects on bioactivity and toxicity .

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